molecular formula C18H16FNO3S B2757787 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide CAS No. 852438-91-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide

Cat. No.: B2757787
CAS No.: 852438-91-6
M. Wt: 345.39
InChI Key: OVSKHISXYOIIRY-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dioxido-dihydrothiophene ring, a fluorophenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to introduce the dioxido groups. Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.

    Coupling with 4-Fluoroaniline: The dioxido-dihydrothiophene intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the N-(4-fluorophenyl) derivative.

    Amidation with 2-Methylbenzoic Acid: The final step involves the amidation reaction between the N-(4-fluorophenyl)-dioxido-dihydrothiophene intermediate and 2-methylbenzoic acid, using a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to yield the target compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents that are more environmentally friendly and cost-effective may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidative conditions, potentially leading to the cleavage of the dioxido-dihydrothiophene ring.

    Reduction: Reduction reactions can target the dioxido groups, converting them back to thiol or sulfide functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide compounds.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-methylbenzamide: Lacks the dioxido-dihydrothiophene ring, which may result in different chemical and biological properties.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide: Lacks the fluorophenyl group, potentially affecting its reactivity and applications.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dioxido-dihydrothiophene ring and the fluorophenyl group distinguishes it from other compounds and may enhance its utility in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c1-13-4-2-3-5-17(13)18(21)20(15-8-6-14(19)7-9-15)16-10-11-24(22,23)12-16/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSKHISXYOIIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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